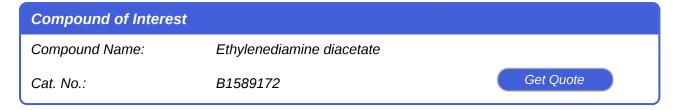


# **Application Notes and Protocols: EDDA in the Synthesis of Chromenes and Aurones**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **Ethylenediamine diacetate** (EDDA) as a catalyst in the synthesis of two important classes of heterocyclic compounds: chromenes and aurones. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active molecules.

# Synthesis of Aurones Mediated by EDDA under Ultrasound Irradiation

Aurones, isomers of flavones, are a class of naturally occurring compounds known for their diverse biological activities, including anticancer and anti-inflammatory properties. The use of EDDA as a mild base, combined with ultrasound irradiation, provides a rapid and efficient method for their synthesis.

## **Application Highlights:**

- Mild Reaction Conditions: EDDA serves as an effective and mild basic catalyst.
- Rapid Synthesis: Ultrasound irradiation significantly reduces reaction times to as short as 5-30 minutes.[1][2]



 High Yields: This method generally affords good to excellent yields of the desired aurone products.

## **Reaction Scheme:**

The synthesis proceeds via a condensation reaction between benzofuran-3(2H)-one and various substituted benzaldehydes.

EDDA, Ultrasound

Benzofuran-3(2H)-one + Substituted Benzaldehyde



Aurone Derivative

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Caption: General scheme for EDDA-mediated aurone synthesis.

**Quantitative Data Summary** 

Entry	Aldehyde Substituent (R)	Reaction Time (min)	Yield (%)
1	Н	20	85
2	4-OCH₃	25	88
3	4-Cl	15	92
4	4-NO <sub>2</sub>	10	95
5	2-OH, 5-Br	30	82
6	4-N(CH3)2	5	96



Note: The above data is representative and compiled from typical results described in the literature. Actual yields and reaction times may vary depending on the specific substrate and experimental setup.

# Experimental Protocol: EDDA-Mediated Synthesis of Aurones

#### Materials:

- Benzofuran-3(2H)-one
- Substituted benzaldehyde
- Ethylenediamine diacetate (EDDA)
- Ethanol
- Ultrasound bath

#### Procedure:

- In a suitable reaction vessel, dissolve benzofuran-3(2H)-one (1 mmol) and the desired substituted benzaldehyde (1.1 mmol) in ethanol (5 mL).
- Add Ethylenediamine diacetate (EDDA) (20 mol%) to the mixture.
- Place the reaction vessel in an ultrasound bath and irradiate at room temperature.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion (typically within 5-30 minutes), quench the reaction by adding cold water.
- Collect the precipitated solid by filtration.
- Wash the solid with water and then a small amount of cold ethanol.
- Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.



# Synthesis of Chromenes Catalyzed by EDDA

Chromenes are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. EDDA has been effectively employed as a catalyst in domino reactions to construct various chromene-containing polycyclic structures. A common and efficient approach is the three-component reaction of an aldehyde, a C-H activated acid (like malononitrile), and a phenol or naphthol derivative.

## **Application Highlights:**

- Domino Reactions: EDDA is an excellent catalyst for one-pot multicomponent reactions,
  leading to complex molecular architectures in a single step.
- High Atom Economy: The multicomponent nature of the reaction ensures high atom economy.
- Good to Excellent Yields: This methodology provides access to a diverse range of chromene derivatives in good yields.

## **Reaction Scheme:**

The synthesis of 2-amino-4H-chromenes is a prominent example, proceeding through a multicomponent reaction of an aldehyde, malononitrile, and a phenol derivative, catalyzed by EDDA.



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Caption: A typical experimental workflow for the synthesis of chromenes.



## **Quantitative Data Summary for Chromeno-annulated**

**Pyrans** 

Entry	1,3-Dicarbonyl Compound	Yield (%)
1	4-Hydroxycoumarin	85
2	4-Hydroxy-6-methyl-2-pyrone	82
3	Dimedone	88
4	1,3-Cyclohexanedione	84

Note: This data is based on the synthesis of complex chromeno-annulated pyrans using 8-formyl-chromenone derivatives as the aldehyde component and various active methylene compounds in the presence of 20 mol% EDDA. Yields for simpler three-component reactions may vary.

# **Experimental Protocol: General Procedure for EDDA- Catalyzed Synthesis of Chromenes**

#### Materials:

- Aromatic aldehyde
- Malononitrile
- Phenol or Naphthol derivative
- Ethylenediamine diacetate (EDDA)
- Acetonitrile (or another suitable solvent)

### Procedure:

- To a solution of the aldehyde (1 mmol) and the phenol or naphthol derivative (1 mmol) in acetonitrile (10 mL), add malononitrile (1 mmol).
- Add Ethylenediamine diacetate (EDDA) (20 mol%) to the reaction mixture.



- · Reflux the reaction mixture with stirring.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chromene derivative.



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Caption: A plausible reaction pathway for chromene synthesis.

These protocols, utilizing EDDA as a catalyst, offer efficient, rapid, and often environmentally benign routes to valuable aurone and chromene scaffolds. The mild nature of the catalyst and the operational simplicity of these procedures make them highly attractive for applications in both academic research and industrial drug development.

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## References







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